3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid
Description
3-(5-{[(E)-2,2-DIPHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID is a complex organic compound that features a furan ring, a benzoic acid moiety, and a hydrazone linkage
Properties
Molecular Formula |
C24H18N2O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[5-[(E)-(diphenylhydrazinylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C24H18N2O3/c27-24(28)19-9-7-8-18(16-19)23-15-14-22(29-23)17-25-26(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17H,(H,27,28)/b25-17+ |
InChI Key |
BGUVZDXUEXTPMZ-KOEQRZSOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(E)-2,2-DIPHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 2,2-diphenylhydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Furan Ring Formation: The hydrazone intermediate is then subjected to cyclization reactions to form the furan ring.
Benzoic Acid Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(E)-2,2-DIPHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
3-(5-{[(E)-2,2-DIPHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-{[(E)-2,2-DIPHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The hydrazone linkage and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(5-{[(E)-2,2-DIPHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID: shares similarities with other hydrazone derivatives and furan-containing compounds.
2,2-Diphenylhydrazone: A simpler hydrazone derivative with similar reactivity.
Furan-2-carboxylic acid: A furan derivative with a carboxylic acid group, similar in structure but lacking the hydrazone linkage.
Uniqueness
The uniqueness of 3-(5-{[(E)-2,2-DIPHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID lies in its combination of a hydrazone linkage, furan ring, and benzoic acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
